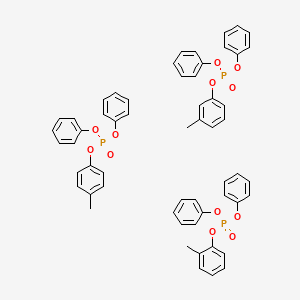
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3This compound is notable for its role as an ethylene synthesis inhibitor, which makes it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride involves multiple steps. One common method starts with the reaction of a 2,2’-disubstituted diethyl ether and a dialkyl N-protected amidomalonate. The process includes several intermediate steps, such as the formation of bis-2-chloroethyl ether and diethyl acetamidomalonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Acts as an ethylene synthesis inhibitor, making it useful in studies related to plant physiology and growth regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ethylene-related pathways.
Industry: Employed in agricultural practices to delay fruit ripening and extend shelf life.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting ethylene synthesis. It targets the ethylene biosynthesis pathway, specifically inhibiting the enzyme ACC synthase. This inhibition delays the ripening of fruits and affects various plant physiological processes such as gravitropism and fasciation .
Comparación Con Compuestos Similares
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride (AVG-HCl): Another ethylene synthesis inhibitor with similar applications in agriculture and plant biology.
Gibberellic acid: A plant growth regulator that promotes growth and development, contrasting with the inhibitory effects of 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride.
Uniqueness
3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride is unique due to its specific inhibition of ethylene synthesis, making it particularly valuable in agricultural applications to control fruit ripening and extend shelf life .
Propiedades
Número CAS |
67010-42-8 |
|---|---|
Fórmula molecular |
C6H13ClN2O3 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+; |
Clave InChI |
ZDCPLYVEFATMJF-KSMVGCCESA-N |
SMILES |
C(COC=CC(C(=O)O)N)N.Cl |
SMILES isomérico |
C(CO/C=C/C(C(=O)O)N)[NH3+].[Cl-] |
SMILES canónico |
C(COC=CC(C(=O)O)N)[NH3+].[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aminoethoxyvinylglycine hydrochloride DL-form, Aviglycine hydrochloride, DL-; DL-Aviglycine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















